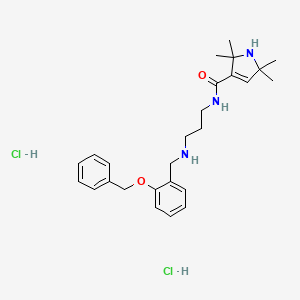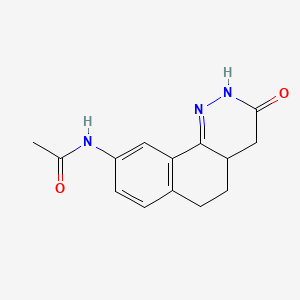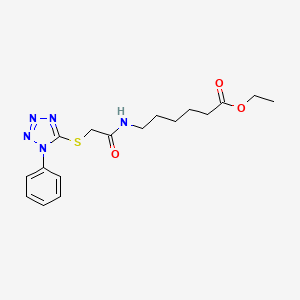
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate is a complex organic compound that features a tetrazole ring, a sulfur atom, and a hexanoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . The resulting tetrazole can then be further functionalized to introduce the phenyl and thio groups.
The next step involves the acylation of the tetrazole derivative with a suitable acylating agent, such as acetyl chloride, to form the thioacetyl intermediate. This intermediate is then reacted with hexanoic acid or its ester derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole ring and thio group but lacks the hexanoate ester.
Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate: Similar structure but with a shorter carbon chain.
Uniqueness
Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate is unique due to its extended carbon chain, which can influence its solubility, reactivity, and biological activity. The presence of the hexanoate ester group also provides additional sites for chemical modification, making it a versatile compound for various applications .
Propiedades
Número CAS |
133506-43-1 |
|---|---|
Fórmula molecular |
C17H23N5O3S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
ethyl 6-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]hexanoate |
InChI |
InChI=1S/C17H23N5O3S/c1-2-25-16(24)11-7-4-8-12-18-15(23)13-26-17-19-20-21-22(17)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,18,23) |
Clave InChI |
ILAJCAUBTRDVFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCNC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



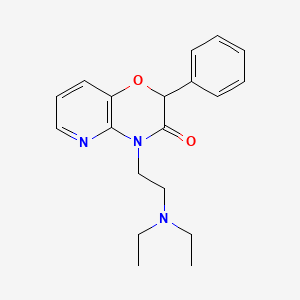
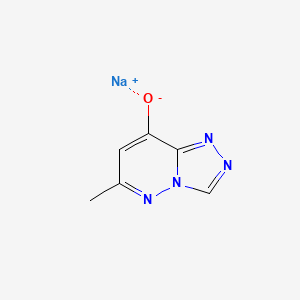
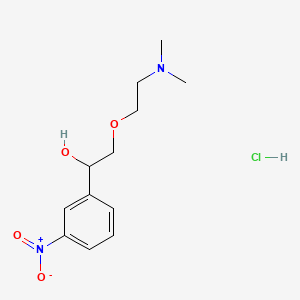
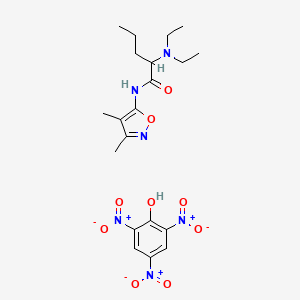

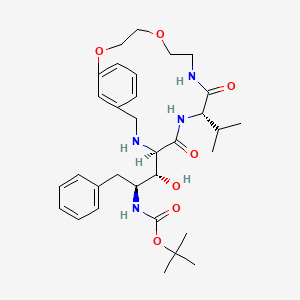

![2-[bis(2-hydroxyethyl)amino]ethanol;2-[4-[4-(carboxymethylsulfanyl)phenyl]phenyl]sulfanylacetic acid](/img/structure/B12732773.png)

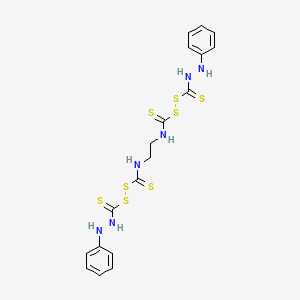
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenyloct-3-ynoate](/img/structure/B12732779.png)
